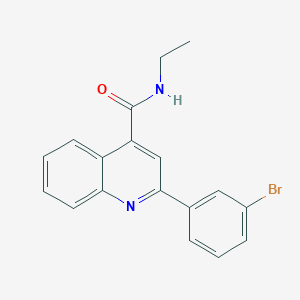![molecular formula C27H26N2O5 B14952298 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H26N2O5 . This compound is characterized by its unique structure, which includes a benzyloxybenzoyl group, a hydroxy group, a methoxypropyl group, and a pyridinyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzyloxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one .
- 4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one .
These compounds share structural similarities but differ in the substitution patterns on the benzoyl and pyrrol moieties, which can lead to differences in their chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C27H26N2O5 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O5/c1-33-17-5-16-29-24(20-12-14-28-15-13-20)23(26(31)27(29)32)25(30)21-8-10-22(11-9-21)34-18-19-6-3-2-4-7-19/h2-4,6-15,24,30H,5,16-18H2,1H3/b25-23- |
InChI-Schlüssel |
LUASEXVTHDIRTP-BZZOAKBMSA-N |
Isomerische SMILES |
COCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=NC=C4 |
Kanonische SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B14952227.png)
methanone](/img/structure/B14952230.png)

![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B14952251.png)
![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![2-methoxyethyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14952263.png)
![1-[(5-Bromo-1-propanoyl-2,3-dihydro-1H-indol-6-YL)sulfonyl]-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B14952273.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![1-methyl-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14952284.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952289.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14952306.png)
![Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14952308.png)
